BCR-ABL kinase-IN-3 (dihydrocholide)

Catalog No.
S12861294
CAS No.
M.F
C35H32Cl2FN9O
M. Wt
684.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BCR-ABL kinase-IN-3 (dihydrocholide)

Product Name

BCR-ABL kinase-IN-3 (dihydrocholide)

IUPAC Name

N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide;dihydrochloride

Molecular Formula

C35H32Cl2FN9O

Molecular Weight

684.6 g/mol

InChI

InChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H

InChI Key

RLNVXPNBWIJORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl

BCR-ABL kinase-IN-3 (dihydrochloride) is a potent inhibitor of the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML). This compound specifically targets the aberrant tyrosine kinase activity associated with the BCR-ABL oncoprotein, which results from a chromosomal translocation involving the BCR and ABL genes. The BCR-ABL fusion protein leads to uncontrolled cell proliferation and resistance to apoptosis, making it a significant target for therapeutic intervention in CML.

BCR-ABL kinase-IN-3 functions by binding to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity. This inhibition disrupts the phosphorylation of tyrosine residues that are critical for the activation of downstream signaling pathways involved in cell growth and survival. The mechanism of action involves competitive inhibition where BCR-ABL kinase-IN-3 competes with ATP for binding to the active site, thereby preventing the kinase from phosphorylating its substrates.

The biological activity of BCR-ABL kinase-IN-3 is characterized by its ability to induce apoptosis in BCR-ABL-positive cells while inhibiting their proliferation. Studies have shown that this compound effectively reduces levels of reactive oxygen species (ROS) in these cells, which are often elevated due to BCR-ABL activity. By mitigating ROS levels, BCR-ABL kinase-IN-3 helps prevent oxidative DNA damage and subsequent mutations that could lead to drug resistance . Furthermore, it has been observed to downregulate key signaling pathways such as the phosphoinositide 3-kinase/AKT pathway, contributing to its anti-cancer effects.

  • Formation of the core structure: This may involve coupling reactions between aromatic or heteroaromatic compounds.
  • Functionalization: Introduction of specific groups that enhance binding affinity to the BCR-ABL kinase.
  • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product in high purity.

BCR-ABL kinase-IN-3 is primarily applied in research settings focused on understanding CML and developing targeted therapies for this disease. Its applications include:

  • Therapeutic agent: As a potential treatment for patients resistant to first-line therapies like imatinib.
  • Research tool: Used in studies investigating the mechanisms of action and resistance in BCR-ABL-positive leukemias.
  • Chemical probe: For studying the role of BCR-ABL in cellular signaling pathways and cancer biology.

Interaction studies have shown that BCR-ABL kinase-IN-3 selectively inhibits the BCR-ABL fusion protein without significantly affecting other kinases, which is crucial for minimizing off-target effects. Chemical proteomic profiling has demonstrated that this compound interacts with specific residues within the ATP-binding pocket of BCR-ABL, leading to effective inhibition of its kinase activity . Additionally, studies have indicated that it may also influence other signaling pathways indirectly through its effects on ROS levels and downstream signaling molecules.

BCR-ABL kinase-IN-3 shares structural characteristics with several other tyrosine kinase inhibitors used in CML treatment. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
ImatinibCompetitive inhibitor of ATP-binding siteFirst-line therapy; resistance due to mutations
NilotinibMore potent than imatinib; inhibits multiple mutantsEffective against T315I mutant
DasatinibDual inhibitor targeting both ABL and SRC kinasesBroader target profile; more side effects
BosutinibInhibits ABL kinases with a unique binding profileDesigned to overcome imatinib resistance

BCR-ABL kinase-IN-3 is unique in its selective inhibition profile and potential effectiveness against resistant forms of CML, distinguishing it from other inhibitors that may have broader targets or different side effect profiles.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

683.2090902 g/mol

Monoisotopic Mass

683.2090902 g/mol

Heavy Atom Count

48

UNII

5MWF2X9XSZ

Dates

Last modified: 08-10-2024

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